N-cycloheptyl-3-cyclohexylpropanamide
Description
Properties
IUPAC Name |
N-cycloheptyl-3-cyclohexylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO/c18-16(13-12-14-8-4-3-5-9-14)17-15-10-6-1-2-7-11-15/h14-15H,1-13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNKSNJLUJEXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-cyclohexylpropanamide typically involves the reaction of cycloheptylamine with 3-cyclohexylpropanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cycloheptyl ketone or cyclohexyl carboxylic acid.
Reduction: Formation of N-cycloheptyl-3-cyclohexylpropanamine.
Substitution: Formation of various substituted amides depending on the reagents used.
Scientific Research Applications
N-cycloheptyl-3-cyclohexylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-cyclohexylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between N-cycloheptyl-3-cyclohexylpropanamide and similar compounds:
Key Observations:
- Bioactivity: The presence of aromatic or heterocyclic moieties (e.g., quinoline in , chlorophenyl in ) correlates with specific biological activities, such as kinase inhibition or antioxidant effects. The target compound lacks such groups, suggesting distinct applications.
Functional and Application Differences
- Antioxidant Activity : N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (, compound 10) demonstrated antioxidant properties in DPPH and β-carotene assays. The hydroxyl group and chlorophenyl substituent are critical for radical scavenging, a feature absent in the target compound.
- Industrial Use : Simpler analogs like N-cyclohexyl-3-methylbutanamide () are used as solvents or plasticizers, highlighting how chain length and substituent complexity dictate industrial vs. pharmaceutical applications.
Physicochemical Properties
- Solubility : Cycloheptyl groups increase steric hindrance and hydrophobicity compared to cyclohexyl, likely reducing solubility in polar solvents.
- Thermal Stability : Bulkier substituents (e.g., cycloheptyl vs. methyl) may enhance thermal stability due to increased van der Waals interactions.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-cycloheptyl-3-cyclohexylpropanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amidation and alkylation. For example, cyclohexylacetic acid derivatives (as in Scheme 3 of ) can be functionalized via refluxing with NaN₃/NH₄Cl in methanol, followed by catalytic hydrogenation (H₂/Pd/C) to reduce intermediates. Subsequent coupling with cycloheptylamine under anhydrous conditions (e.g., using Et₃N in CH₂Cl₂) yields the target compound. Purity optimization requires column chromatography and recrystallization. Structural confirmation is achieved via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., cyclohexyl/cycloheptyl protons at δ 1.2–2.1 ppm) and carbonyl (C=O) signals near δ 165–170 ppm.
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z 322.3 for C₁₉H₃₁NO) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1640–1680 cm⁻¹). Cross-validate with computational tools (e.g., InChi/SMILES from ) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
